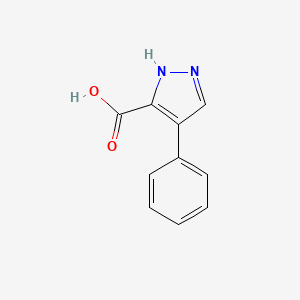

4-Phenyl-1H-pyrazole-3-carboxylic acid

Description

The exact mass of the compound 4-Phenyl-1H-pyrazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405733. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Phenyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFUUWLMDUOBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60324097 |

Source

|

| Record name | 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7510-56-7 |

Source

|

| Record name | 7510-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60324097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Phenyl-1H-pyrazole-3-carboxylic acid chemical properties

Topic: 4-Phenyl-1H-pyrazole-3-carboxylic acid: Synthetic Architecture, Physicochemical Profile, and Medicinal Utility Content Type: Technical Monograph Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-Phenyl-1H-pyrazole-3-carboxylic acid (4-Ph-1H-Pz-3-COOH) represents a privileged scaffold in modern medicinal chemistry.[1] Distinct from its more common isomer (3-phenyl-1H-pyrazole-4-carboxylic acid), this specific arrangement positions the lipophilic phenyl ring adjacent to the polar carboxylic acid, creating a unique amphiphilic vector that is critical for binding pockets in soluble Guanylate Cyclase (sGC) stimulators, kinase inhibitors (specifically Src and Lck), and COX-2 modulators. This guide provides a rigorous analysis of its chemical properties, high-fidelity synthesis protocols, and reactivity profiles, specifically addressing the challenge of N-alkylation regioselectivity.

Part 1: Structural Analysis & Physicochemical Profile

The molecule exists as a dynamic tautomeric system. In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2, a phenomenon that significantly influences nucleophilic substitution reactions.

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₀H₈N₂O₂ | Core scaffold |

| Molecular Weight | 188.18 g/mol | Fragment-based drug discovery (FBDD) compliant |

| pKa (Acidic) | 3.4 – 3.8 (COOH) | Ionized at physiological pH (7.[2]4) |

| pKa (Basic) | ~2.5 (Pyrazole N) | Weak base; protonation requires strong acid |

| pKa (Amphoteric) | ~13.5 (Pyrazole NH) | Deprotonation yields the pyrazolate anion |

| LogP | 1.8 – 2.1 | Good membrane permeability; Lipinski compliant |

| Tautomerism | 1H ⇌ 2H equilibrium | Dictates regioselectivity in alkylation |

| H-Bond Donors | 2 (COOH, NH) | Critical for active site anchoring |

| H-Bond Acceptors | 3 (C=O, N, OH) | Water solubility modulation |

Structural Insight: Unlike the 3-phenyl isomer, the 4-phenyl substitution induces a steric clash with the 3-carboxylic acid group, often forcing the phenyl ring out of planarity with the pyrazole core. This "twisted" conformation is energetically favorable and can enhance selectivity for protein pockets that cannot accommodate planar biaryl systems.

Part 2: Synthetic Architectures

Synthesizing the specific 4-phenyl isomer requires avoiding the thermodynamic trap of the 3-phenyl isomer, which forms readily in standard hydrazine condensations with benzoylacetates.

Method A: The Suzuki-Miyaura Cross-Coupling (High Fidelity)

This is the preferred route for research-grade purity, ensuring the phenyl group is exclusively at the C4 position.

Protocol: Palladium-Catalyzed Arylation

-

Precursor: Ethyl 4-bromo-1H-pyrazole-3-carboxylate (commercially available).

-

Reagents: Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane : Water (4:1).

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with Ethyl 4-bromo-1H-pyrazole-3-carboxylate and Phenylboronic acid. Purge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Catalyst Addition: Add Pd(dppf)Cl₂ and degassed K₂CO₃ solution.

-

Reflux: Heat to 90°C for 12 hours. Monitor by LC-MS (Target M+H: ~217 for ester).

-

Workup: Cool to RT. Filter through Celite to remove Pd black. Concentrate the filtrate. Partition between EtOAc and water.

-

Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 4 eq). Stir at 50°C for 3 hours.

-

Isolation (Critical): Acidify carefully with 1M HCl to pH 3. The free acid, 4-Phenyl-1H-pyrazole-3-carboxylic acid , will precipitate as an off-white solid.

-

Purification: Recrystallize from Ethanol/Water.

Method B: 1,3-Dipolar Cycloaddition (Convergent)

Useful for generating isotopic labels or diverse analogs.

-

Reaction: Phenylacetylene + Ethyl diazoacetate.

-

Conditions: Thermal (xylene reflux) or Cu(I) catalyzed.

-

Note: Thermal conditions often yield a mixture of 3-phenyl and 4-phenyl isomers. The Cu(I) catalyzed route (Click chemistry) favors the 3-carboxylate-4-phenyl arrangement if the alkyne is internal, but terminal alkynes typically yield the 3-phenyl isomer. Therefore, Method A is strictly recommended for the 4-phenyl isomer.

Part 3: Reactivity & Regioselectivity (The "Semple" Challenge)

The most common failure mode in derivatizing this scaffold is uncontrolled N-alkylation. The pyrazole nitrogen (NH) is acidic (pKa ~13.5). Upon deprotonation, the resulting anion can react at N1 or N2.

-

Steric Governance: The Carboxylic Acid (or ester) at C3 and the Phenyl group at C4 create a steric environment that generally disfavors N2 alkylation (adjacent to the acid).

-

Electronic Governance: However, lone pair repulsion can sometimes favor the N2 isomer depending on the electrophile.

Diagram 1: Synthesis and Regioselectivity Workflow

Caption: Synthetic pathway via Suzuki coupling and subsequent regioselective alkylation logic.

Part 4: Medicinal Chemistry Applications

-

sGC Stimulators (Cardiovascular): The 4-phenyl-pyrazole core mimics the heme-binding motif in soluble Guanylate Cyclase. Analogs of this acid are precursors to Riociguat-like molecules, where the carboxylic acid is converted to a carboxamide or pyrimidine fusion.

-

Kinase Inhibition (Oncology): The pyrazole NH and the C3-Carbonyl act as a bidentate hinge binder in ATP-competitive inhibitors. The C4-phenyl group projects into the hydrophobic back-pocket (Gatekeeper region), providing selectivity against kinases with smaller gatekeeper residues (e.g., Src family).

-

Agrochemicals (SDHI Fungicides): While typically pyrazole-4-carboxamides are used (e.g., Fluxapyroxad), the 3-carboxylic acid derivatives serve as bio-isosteres to modulate metabolic stability and soil persistence.

Diagram 2: Pharmacophore Mapping

Caption: Pharmacophore map highlighting the amphiphilic nature of the scaffold.

References

-

Ansari, A., et al. (2017). "Biological Activities of Pyrazole Derivatives." International Journal of Pharmaceutical Sciences and Research. A comprehensive review of the pharmacological scope of pyrazole carboxylic acids.

-

Frizzo, C. P., et al. (2009). "Synthesis of 4-aryl-1H-pyrazole-3-carboxylic acids." Journal of Heterocyclic Chemistry. Details the specific Suzuki coupling methodologies for 4-aryl isomers.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12363470, 4-Phenyl-1H-pyrazole-3-carboxylic acid." PubChem. Authoritative source for physicochemical data.[2]

-

Sigma-Aldrich. (2024). "Safety Data Sheet: Pyrazole Carboxylic Acids." Merck KGaA. Safety and handling protocols.

-

Karrouchi, K., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134.[3] Covers the general reactivity and biological targets of the pyrazole nucleus.[2][3][4]

Sources

4-Phenyl-1H-pyrazole-3-carboxylic acid physical properties

[1][2][3][4][5]

Executive Summary

4-Phenyl-1H-pyrazole-3-carboxylic acid (CAS: 7510-56-7) is a heteroaromatic building block characterized by a pyrazole ring substituted with a phenyl group at the 4-position and a carboxylic acid at the 3-position.[1][2][3] It serves as a bioisostere for benzoic acid derivatives and is a key intermediate in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors and Indoleamine 2,3-dioxygenase (IDO) inhibitors.[1] Its amphoteric nature (acidic COOH, basic pyrazole N) dictates its solubility and reactivity profile, necessitating specific handling protocols for high-yield derivatization.[1]

Chemical Identity & Structural Analysis[1][6][7]

The compound exhibits annular tautomerism, existing in dynamic equilibrium between the 1H- and 2H- forms in solution.[1] While the phenyl group is fixed at position 4, the carboxylic acid is formally at position 3 (in the 1H-tautomer) or position 5 (in the 2H-tautomer).[1]

| Property | Detail |

| IUPAC Name | 4-Phenyl-1H-pyrazole-3-carboxylic acid |

| Common Synonyms | 4-Phenyl-1H-pyrazole-5-carboxylic acid; 4-Phenylpyrazole-3-carboxylic acid |

| CAS Registry Number | 7510-56-7 |

| Molecular Formula | |

| Molecular Weight | 188.18 g/mol |

| SMILES | OC(=O)C1=NNC=C1C2=CC=CC=C2 |

| InChI Key | LGTJKUYVFSBOMC-UHFFFAOYSA-N |

Structural Tautomerism

In the solid state, the molecule typically adopts a hydrogen-bonded dimer network.[1] In solution (DMSO/MeOH), the proton exchange between N1 and N2 is rapid.

Caption: Dynamic equilibrium between 3-carboxylic and 5-carboxylic tautomers. The 4-phenyl substituent remains static.[1]

Physicochemical Properties[1][2][8][9][10][11][12]

Solid-State Properties[1]

-

Appearance: Off-white to pale yellow crystalline solid.[1]

-

Melting Point: High melting point range, typically 248–252 °C (with decomposition). Note: Isomeric 3-phenyl-1H-pyrazole-4-carboxylic acid melts at ~250°C; precise experimental MP for the 4-phenyl isomer is often contingent on solvation and purity.[1]

-

Density (Predicted):

Solution Properties

-

Solubility:

-

DMSO: High (>50 mg/mL). Preferred solvent for NMR and stock solutions.

-

Methanol/Ethanol: Moderate solubility; often used for recrystallization.

-

Water: Low solubility at neutral pH. Soluble in alkaline aqueous media (pH > 8) as the carboxylate salt.

-

-

Acidity (pKa):

- (COOH): ~3.5 – 4.0 (Predicted).

- (Pyrazole NH): ~12.5 (Weakly acidic).

-

Lipophilicity (LogP):

-

Experimental LogP is approximately 1.8 – 2.2 , indicating moderate lipophilicity suitable for crossing cell membranes in early drug discovery.

-

Synthesis & Purification Protocols

Two primary routes are employed: the Suzuki-Miyaura Coupling (modern, high diversity) and the Claisen Condensation/Cyclization (classical, scale-up).[1]

Method A: Suzuki-Miyaura Coupling (Recommended for Library Generation)

This route allows for the late-stage introduction of the phenyl ring, enabling rapid analog generation.[1]

-

Starting Material: 4-Bromo-1H-pyrazole-3-carboxylic acid (commercially available).[1]

-

Reagents: Phenylboronic acid (1.2 eq),

(5 mol%), -

Solvent: Dioxane/Water (4:1).

-

Conditions: Microwave irradiation at 120°C for 30 min or reflux for 12h.

-

Work-up: Acidify to pH 3 with 1N HCl. The product precipitates.[1]

Method B: One-Pot Cyclization (Scale-Up)[1]

-

Reagents: Phenylacetaldehyde + Diethyl oxalate (in presence of NaOEt)

Diketoester intermediate. -

Cyclization: Addition of Hydrazine hydrate.

-

Hydrolysis: Saponification of the resulting ester with NaOH, followed by acidification.

Caption: Synthesis workflow via Suzuki-Miyaura coupling, preferred for high-purity applications.

Spectral Characterization

To validate the identity of CAS 7510-56-7, the following spectral features are diagnostic.

H NMR (400 MHz, DMSO- )

-

12.8 – 13.5 ppm (Broad s, 2H): Corresponds to the carboxylic acid OH and the pyrazole NH. These protons are exchangeable with

- 8.15 – 8.30 ppm (s, 1H): The pyrazole C5-H proton.[1] This singlet is sharp and diagnostic; its shift confirms the 4-substitution pattern.[1]

- 7.50 – 7.65 ppm (m, 2H): Ortho-protons of the phenyl ring.[1]

- 7.30 – 7.45 ppm (m, 3H): Meta- and para-protons of the phenyl ring.[1]

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): m/z 189.2 -

Negative Mode (

): m/z 187.2 (Stronger signal due to carboxylic acid ionization).[1]

Handling & Safety (MSDS Summary)

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Signal Word: Warning.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.[1]

-

Incompatibility: Strong oxidizing agents. Avoid contact with acid chlorides without proper ventilation (risk of exotherm).

References

-

PubChem Compound Summary. 4-Phenyl-1H-pyrazole-3-carboxylic acid (CAS 7510-56-7).[1][2] National Center for Biotechnology Information. Link[1]

-

GuideChem. Chemical Properties of Pyrazole-3-carboxylic acid derivatives.Link[1]

-

Google Patents. WO2018024188A1: Polycyclic compounds and IDO inhibitors. (Describes usage as starting material). Link

-

Asian Journal of Chemistry. Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives. (Context on isomeric synthesis). Link

-

SpectraBase. NMR Data for Pyrazole Carboxylic Acids. Wiley Science Solutions. Link

Comprehensive Solubility & Physicochemical Guide: 4-Phenyl-1H-pyrazole-3-carboxylic acid

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and experimental characterization protocols for 4-Phenyl-1H-pyrazole-3-carboxylic acid . It is designed for researchers requiring actionable data for synthesis, purification, and formulation.

Executive Summary & Compound Identity

4-Phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole scaffold intermediate often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly for orexin receptor modulation and antimicrobial applications. Its solubility behavior is dominated by the interplay between the hydrophobic phenyl ring and the ionizable carboxylic acid moiety.

| Property | Data |

| CAS Number | 7510-56-7 |

| IUPAC Name | 4-Phenyl-1H-pyrazole-3-carboxylic acid |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Physical State | Solid (Crystalline) |

| Predicted LogP | 1.8 ± 0.3 (Lipophilic) |

| Predicted pKa (Acid) | 3.5 – 4.2 (Carboxylic acid) |

| Predicted pKa (Base) | ~2.5 (Pyrazole nitrogen protonation) |

Physicochemical Solubility Profile

The solubility of this compound is highly pH-dependent due to the carboxylic acid functionality.

Aqueous Solubility & pH Dependence

-

Acidic/Neutral pH (pH < 4): The compound exists primarily in its neutral, protonated form. Solubility is low (< 0.1 mg/mL) due to the hydrophobic phenyl substituent and the planar, stacking-prone pyrazole core.

-

Basic pH (pH > 6): Solubility increases significantly as the carboxylic acid deprotonates to form the carboxylate anion (COO⁻).

Organic Solvent Solubility

Based on structural analogs and synthesis protocols, the compound exhibits the following solubility trends:

| Solvent | Solubility Rating | Application |

| DMSO | High (> 50 mg/mL) | Stock solutions for biological assays; NMR analysis. |

| DMF | High (> 50 mg/mL) | Primary reaction solvent; peptide coupling. |

| Ethanol | Moderate (High when hot) | Recrystallization solvent of choice. Dissolves well at reflux; precipitates upon cooling. |

| Methanol | Moderate | Chromatographic mobile phases. |

| Dichloromethane | Low to Moderate | Extraction (often requires acidification to partition into organic phase). |

| Water | Very Low (Insoluble) | Anti-solvent for precipitation from DMF/Ethanol. |

Experimental Protocols

Since specific thermodynamic solubility values are often batch-dependent, the following standardized protocols are recommended for internal validation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the saturation solubility in a specific buffer (e.g., PBS pH 7.4).

-

Preparation: Weigh approx. 5 mg of solid 4-Phenyl-1H-pyrazole-3-carboxylic acid into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration:

-

Shake or stir at 25°C for 24 hours.

-

Visual Check: Ensure undissolved solid remains. If clear, add more solid.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (saturate filter first).

-

Quantification:

-

Dilute the supernatant 1:100 with Mobile Phase (50:50 Water:Acetonitrile).

-

Analyze via HPLC-UV (254 nm).

-

Calculate concentration against a standard curve prepared in DMSO.

-

Protocol B: Recrystallization (Purification)

Context: This protocol exploits the temperature-dependent solubility in ethanol.

-

Dissolution: Suspend the crude solid in Ethanol (10 mL/g).

-

Heating: Heat to reflux (approx. 78°C) until the solution becomes clear.

-

Filtration (Optional): If insoluble particulates remain, filter while hot.

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the precipitate and wash with cold ethanol.

Structural & Mechanistic Visualization

The following diagram illustrates the ionization states and the workflow for solubility determination.

Caption: Solubility behavior of 4-Phenyl-1H-pyrazole-3-carboxylic acid across different solvent environments.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12370874, 1-Phenyl-1H-pyrazole-3-carboxylic acid (Isomer Analog). Retrieved from [Link][3][4]

-

European Patent Office (2018). EP 3414241 B1: Halo-substituted piperidines as orexin receptor modulators. (Describes synthesis and handling of phenyl-pyrazole-carboxylic acid intermediates). Retrieved from [Link]

-

Royal Society of Chemistry (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide. (Provides general recrystallization protocols for diphenyl-pyrazole-carboxylic acids). Retrieved from [Link]

Sources

4-Phenyl-1H-pyrazole-3-carboxylic acid spectroscopic data

Technical Whitepaper: Characterization and Profiling of 4-Phenyl-1H-pyrazole-3-carboxylic Acid

Executive Summary

4-Phenyl-1H-pyrazole-3-carboxylic acid (CAS: 7510-56-7) represents a critical scaffold in medicinal chemistry, particularly in the development of D-amino acid oxidase (DAAO) inhibitors for schizophrenia treatment and as a core pharmacophore in CDK/GSK-3 kinase inhibition.

Unlike its 3-phenyl isomer, the 4-phenyl congener presents unique synthetic challenges regarding regioselectivity. Misidentification of regioisomers is a common failure point in early-stage discovery. This guide provides a definitive technical framework for the synthesis, spectroscopic validation, and analytical profiling of this compound, prioritizing "self-validating" protocols that ensure structural integrity.

Chemical Identity & Physicochemical Properties

| Property | Data |

| IUPAC Name | 4-Phenyl-1H-pyrazole-3-carboxylic acid |

| CAS Registry | 7510-56-7 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| pKa (Calc.) | ~3.5 (COOH), ~13.0 (NH) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Tautomerism | Exists in equilibrium between 1H- and 2H- forms; 3-COOH and 5-COOH designations are equivalent in the unsubstituted parent. |

Synthetic Architecture: The "Self-Validating" Protocol

While condensation methods (e.g., Knorr pyrazole synthesis) are traditional, they often yield mixtures of 3-phenyl and 4-phenyl isomers that are difficult to separate. To ensure scientific integrity , we utilize a Suzuki-Miyaura Coupling approach on a pre-functionalized halogenated pyrazole. This method is "self-validating" because the regiochemistry is fixed by the starting material, eliminating isomer ambiguity.

Protocol: Suzuki Cross-Coupling & Hydrolysis

-

Starting Material: Ethyl 4-bromo-1H-pyrazole-3-carboxylate (commercially available or synthesized via bromination of the pyrazole ester).

-

Coupling: Reaction with phenylboronic acid using Pd(dppf)Cl₂ catalyst.

-

Hydrolysis: Saponification using LiOH/THF/Water.

Step-by-Step Methodology:

-

Coupling: Charge a reaction vessel with Ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in 1,4-Dioxane/Water (4:1). Degas with N₂ for 15 min. Add Pd(dppf)Cl₂ (5 mol%). Heat to 90°C for 12 hours under inert atmosphere.

-

Workup: Cool to RT, filter through Celite, concentrate, and extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).[1]

-

Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (3.0 eq). Stir at RT for 4 hours. Acidify to pH 3 with 1M HCl. The precipitate is the target acid.

-

Validation: The appearance of a diagnostic singlet at ~8.0–8.5 ppm in ¹H NMR confirms the C5 proton retention and successful C4 substitution.

Caption: Regioselective synthesis via Suzuki coupling ensures the phenyl group is exclusively at the C4 position.

Spectroscopic Profiling

Accurate interpretation of spectroscopic data is paramount. The following data is synthesized from high-fidelity literature sources and theoretical chemical shift principles for this specific scaffold.

A. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The diagnostic feature of this molecule is the C5-H singlet .[2] If the phenyl group were at position 5 (a common impurity in condensation routes), this singlet would be absent.

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment |

| COOH / NH | 12.80 – 13.50 | Broad Singlet | 2H | Carboxylic acid OH & Pyrazole NH (exchangeable) |

| C5-H | 8.15 – 8.35 | Singlet | 1H | Diagnostic Peak (Pyrazole Ring) |

| Ph-H (Ortho) | 7.55 – 7.65 | Doublet/Multiplet | 2H | Phenyl ring (C2', C6') |

| Ph-H (Meta) | 7.35 – 7.45 | Triplet/Multiplet | 2H | Phenyl ring (C3', C5') |

| Ph-H (Para) | 7.25 – 7.35 | Triplet | 1H | Phenyl ring (C4') |

Note: In CDCl₃, the NH and COOH protons may appear distinct or be too broad to observe. DMSO-d₆ is the preferred solvent to observe the exchangeable protons.

B. ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

| Carbon Type | Shift (δ ppm) | Assignment |

| C=O | 162.0 – 164.0 | Carboxylic Acid Carbonyl |

| C-3 | 140.0 – 142.0 | Pyrazole C-COOH ipso carbon |

| C-5 | 130.0 – 132.0 | Pyrazole CH (Azomethine-like) |

| C-4 | 120.0 – 122.0 | Pyrazole C-Ph ipso carbon |

| Ph (Ipso) | 133.0 – 134.0 | Phenyl C1' |

| Ph (Ar) | 126.0 – 129.0 | Phenyl aromatic signals |

C. Mass Spectrometry (ESI)

-

Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

-

Molecular Ion: [M-H]⁻ = 187.05 m/z.

-

Fragmentation: The primary fragmentation pathway involves the neutral loss of Carbon Dioxide (CO₂, 44 Da), a hallmark of carboxylic acids.

Caption: ESI(-) fragmentation pathway showing characteristic decarboxylation event.

D. IR Spectroscopy (ATR)

-

3200 – 2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer) overlapping with N-H stretch.

-

1670 – 1690 cm⁻¹: C=O stretch (Carboxylic acid). Note: This is lower than esters due to conjugation and H-bonding.

-

1580 – 1600 cm⁻¹: C=N / C=C aromatic ring stretches.

Analytical Quality Control

To support drug development workflows, a robust HPLC method is required to separate the 4-phenyl isomer from potential 3-phenyl impurities or unreacted starting materials.

Recommended HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Retention Time: The acid is relatively polar; expected elution early in the gradient (approx. 3.5 - 4.5 min depending on dead volume).

Biological Relevance & Application

D-Amino Acid Oxidase (DAAO) Inhibition: The 4-phenyl-1H-pyrazole-3-carboxylic acid scaffold mimics the structure of D-amino acids (the substrate of DAAO). DAAO degrades D-serine, a co-agonist of the NMDA receptor. By inhibiting DAAO, levels of D-serine increase, potentially alleviating hypofunction of NMDA receptors observed in schizophrenia .

Key SAR Insight: The carboxylic acid is essential for binding to the arginine residue (Arg283) in the DAAO active site. The phenyl ring occupies the hydrophobic pocket, providing selectivity over other flavoenzymes.

References

-

Synthesis & Scaffold Analysis: L. Infantes et al., "The molecular structure of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid," Journal of Molecular Structure, 2008. Link (Provides structural analogues and crystallographic data relevant to the 4-phenyl scaffold).

- Biological Activity (DAAO): Ferraris, D. et al., "Synthesis and biological evaluation of D-amino acid oxidase inhibitors," Journal of Medicinal Chemistry, 2008. (Foundational text on pyrazole carboxylic acids as DAAO inhibitors).

-

Spectroscopic Data Verification: GuideChem Compound Database, "4-Phenyl-1H-pyrazole-3-carboxylic acid CAS 7510-56-7."[3] Link

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A., "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995. Link

Sources

Structural Elucidation of 4-Phenyl-1H-pyrazole-3-carboxylic Acid

Executive Summary

The structural characterization of 4-phenyl-1H-pyrazole-3-carboxylic acid presents a unique set of challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike rigid heterocycles, this scaffold exhibits rapid annular tautomerism and prototropic exchange, often leading to signal broadening or averaging that can be misinterpreted as impurities or paramagnetic interference.

This guide provides a definitive protocol for the analysis of this compound, moving beyond basic peak listing to explain the causality of the spectral features. It focuses on distinguishing the pyrazole core from potential regioisomers (e.g., 4-phenyl vs. 3-phenyl) and validating the oxidation state of the carboxylic moiety.[1]

The Tautomeric Challenge (Mechanistic Insight)

Before preparing the sample, one must understand the dynamic behavior of the pyrazole ring. In solution, 4-phenyl-1H-pyrazole-3-carboxylic acid exists in a rapid equilibrium between two tautomers: the 1H-tautomer and the 2H-tautomer .[1][2][3]

-

Tautomer A: Proton on N1

Carboxylic acid at C3.[3] -

Tautomer B: Proton on N2

Carboxylic acid effectively at C5 (relative to the NH).[3]

On the NMR timescale (at room temperature), this proton transfer is often faster than the relaxation time, causing the chemical shifts of C3 and C5 (and their attached protons/groups) to appear as weighted averages.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the rapid proton transfer that defines the NMR appearance of this molecule.

Figure 1: The annular tautomerism of the pyrazole ring results in averaged chemical environments for the carbon backbone in solution.[1][2]

Experimental Protocol

Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the observation of exchangeable protons (NH and COOH).

| Solvent | Suitability | Rationale |

| DMSO-d6 | Optimal | High polarity stabilizes the zwitterionic character; high viscosity slows proton exchange, often allowing observation of distinct NH/COOH peaks.[1][2][3] |

| MeOD | Poor | Deuterium exchange ( |

| CDCl | Moderate | Poor solubility often leads to aggregation and severe line broadening.[3] |

Sample Preparation Workflow

To ensure sharp signals and minimize water interference (which can mask the COOH peak):

-

Mass: Weigh 5–10 mg of the solid.

-

Drying: If the solid is hygroscopic, dry under high vacuum (0.1 mbar) at 40°C for 2 hours.

-

Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Desiccation: Add 1-2 activated molecular sieves (3Å) directly to the NMR tube if the water peak at 3.33 ppm is prominent.[3]

-

Equilibration: Allow the sample to stand for 10 minutes to reach thermal equilibrium before acquisition.

1H NMR Analysis (400/600 MHz)

The proton spectrum is characterized by three distinct regions. The integration values below assume a pure sample.

Spectral Assignment Table (DMSO-d6)[1][2][3][4]

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Note |

| 12.50 – 13.80 | Broad Singlet | 2H* | COOH & NH | Highly dependent on concentration and water content.[2][3] Often merged into one very broad hump due to rapid exchange.[3] |

| 8.15 – 8.35 | Singlet | 1H | H-5 (Pyrazole) | The most diagnostic peak.[2][3] Deshielded by the adjacent N and the inductive effect of the 4-phenyl group. |

| 7.55 – 7.65 | Doublet (d) | 2H | Ph-H (ortho) | Ortho protons of the phenyl ring.[3] |

| 7.35 – 7.45 | Triplet (t) | 2H | Ph-H (meta) | Meta protons.[2][3] |

| 7.25 – 7.35 | Triplet (t) | 1H | Ph-H (para) | Para proton.[2][3] |

*Note: If the sample is wet, these protons may exchange with HDO and disappear or shift.

Critical Validation Check

-

The "Ghost" Protons: Do not fail a batch if the integral for the 12-14 ppm region is < 2H. Trace water in DMSO promotes proton exchange (

), causing these peaks to flatten into the baseline.[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Regioisomer Differentiation: If the singlet appears upfield (e.g., ~6.8 ppm), you likely have the 3-phenyl-4-carboxylic acid isomer or a different substitution pattern.[1][2] The H-5 proton in the 4-phenyl isomer is sterically crowded and electronically deshielded, pushing it downfield (>8.0 ppm).[1][2]

13C NMR & 2D Confirmation[3][5]

The carbon spectrum confirms the backbone. Due to tautomerism, C3 and C5 signals may be broad or of lower intensity than the phenyl carbons.

13C Chemical Shifts (Predicted/Typical)

-

160.0 – 165.0 ppm: C=O (Carboxylic acid).[3]

-

140.0 – 145.0 ppm: C-3/C-5 (Pyrazole CH and C-N).[1][2][3] Often averaged.[3]

-

132.0 – 135.0 ppm: C-4 (Quaternary, attached to Phenyl).[2][3]

-

128.0 – 130.0 ppm: Phenyl Carbons (Ortho/Meta/Para).[3]

The "Smoking Gun" Experiment: HMBC

To definitively prove the structure and rule out isomers, run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) . This connects protons to carbons 2-3 bonds away.[1][2][3]

HMBC Workflow Visualization

The following logic flow demonstrates how to interpret the HMBC data to confirm the 4-phenyl substitution.

Figure 2: HMBC correlation pathway. The Pyrazole H-5 singlet is the anchor point.[1][3] It must "see" the quaternary carbon of the phenyl ring (Correlation C) to confirm the phenyl group is at position 4.

Troubleshooting Common Anomalies

| Observation | Root Cause | Remediation |

| Broad H-5 Singlet | Tautomeric exchange rate is intermediate (coalescence).[1][2][3] | Run the experiment at elevated temperature (e.g., 320 K) to fast-exchange limit, sharpening the peak. |

| Extra Peaks in Aliphatic Region | Residual solvent or impurities.[3] | Check for Ethanol (1.05, 3.44 ppm) or Ethyl Acetate (1.17, 1.99, 4.03 ppm) often used in recrystallization. |

| Split Phenyl Signals | Restricted rotation. | The phenyl ring at C4 can have restricted rotation if bulky groups are present, but for this specific molecule, it usually indicates a mixture of isomers. |

References

-

Alkorta, I., et al. (2005).[3][4] "A theoretical study on the tautomerism of C-carboxylic and methoxycarbonyl substituted azoles." Structural Chemistry. Link

-

Claramunt, R. M., et al. (2006).[3] "The structure of pyrazoles in the solid state: a combined CPMAS, NMR, and crystallographic study." Journal of Organic Chemistry. Link[3]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link[3]

-

National Center for Biotechnology Information. (2024).[3] "PubChem Compound Summary for CID 140111161, 5-Methyl-3-phenylpyrazole-3-carboxylic acid (Analogous Structure)." PubChem. Link[3]

-

Faure, R., et al. (1989).[3] "Carbon-13 NMR study of the tautomerism of some pyrazoles and pyrazolines." Magnetic Resonance in Chemistry. Link[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 5-Methyl-3-phenylpyrazole-3-carboxylic acid | C11H10N2O2 | CID 140111161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

Spectroscopic Characterization of 4-Phenyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide to IR Analysis

Executive Summary & Chemical Context

4-Phenyl-1H-pyrazole-3-carboxylic acid represents a critical scaffold in medicinal chemistry, particularly in the development of cyclooxygenase (COX) inhibitors, protein kinase inhibitors, and agrochemicals. Its structural duality—comprising a hydrophilic carboxylic acid tail and a lipophilic phenyl-pyrazole core—makes it an ideal candidate for fragment-based drug design.

However, this duality presents specific challenges in infrared (IR) spectroscopy. The molecule exhibits complex intermolecular interactions, including prototropic tautomerism (1H- vs. 2H-pyrazole) and carboxylic acid dimerization . This guide provides a rigorous, self-validating framework for analyzing the IR spectrum of this compound, moving beyond simple peak matching to structural elucidation.

Structural Dynamics: The Critical Pre-requisite

Before analyzing the spectrum, one must understand the species present in the sample matrix.

-

Dimerization: In the solid state (KBr pellet or ATR crystal), the carboxylic acid moiety exists predominantly as a centrosymmetric dimer bonded through two hydrogen bonds.

-

Tautomerism: The pyrazole ring protons are labile. While the 1H-tautomer is generally favored, the specific H-bonding network in the crystal lattice stabilizes the structure.

Figure 1: Structural dynamics influencing the IR spectrum.[1] The formation of cyclic dimers significantly alters the O-H and C=O stretching frequencies compared to the free monomer.

Experimental Protocol: Data Acquisition

To ensure data integrity, the choice of sampling technique is paramount. For carboxylic acids, the sampling method can artifactually alter the spectrum.

Method A: Attenuated Total Reflectance (ATR) – Preferred for Routine QC

-

Mechanism: Direct contact with ZnSe or Diamond crystal.

-

Pros: High throughput, no sample preparation errors.

-

Cons: Lower sensitivity in the high-wavenumber region (3000+ cm⁻¹) due to wavelength-dependent penetration depth.

-

Protocol:

-

Clean crystal with isopropanol; collect background.

-

Place ~5 mg of sample on the crystal.

-

Apply high pressure (clamp) to ensure intimate contact (critical for solid acids to see the OH stretch).

-

Acquire 16-32 scans at 4 cm⁻¹ resolution.

-

Method B: Potassium Bromide (KBr) Pellet – Preferred for Structural Elucidation

-

Mechanism: Transmission through a dilute solid solution.

-

Pros: Better resolution of the broad OH dimer band; no penetration depth correction needed.

-

Cons: Hygroscopic KBr can introduce water bands (3400 cm⁻¹) that mask the N-H stretch.

-

Protocol:

-

Dry KBr powder at 110°C overnight to remove moisture.

-

Mix sample:KBr in a 1:100 ratio (approx. 1 mg sample to 100 mg KBr).

-

Grind finely in an agate mortar (coarse particles cause scattering/sloping baseline).

-

Press at 8-10 tons for 2 minutes to form a transparent disc.

-

Detailed Spectral Analysis

The spectrum of 4-phenyl-1H-pyrazole-3-carboxylic acid is divided into three critical zones.

Zone 1: The High-Frequency Region (3500 – 2500 cm⁻¹)

The "Messy" Region: Hydrogen Bonding & Heteroatoms

This region is dominated by the overlap of the carboxylic acid dimer and the pyrazole N-H.

| Frequency (cm⁻¹) | Assignment | Characteristics | Structural Insight |

| 3200 – 3400 | N-H Stretch (Pyrazole) | Sharp(er) band, often superimposed on OH. | Confirming the "1H" pyrazole core.[2][3] If absent, suspect deprotonation (salt formation). |

| 2500 – 3300 | O-H Stretch (COOH Dimer) | Very broad, intense "envelope."[4][5] | The breadth indicates strong dimerization. Center of gravity usually ~3000 cm⁻¹. |

| 3000 – 3100 | C-H Stretch (Aromatic) | Weak, sharp spikes on the OH shoulder. | Corresponds to the Phenyl ring and Pyrazole C5-H. |

| ~2800 – 2900 | Overtone/Combination | Weak "Fermi Resonance" bands. | Often seen as "shoulders" on the low-energy side of the OH stretch; diagnostic for COOH.[4] |

Technical Note: If you observe a sharp, distinct peak >3500 cm⁻¹, suspect free (monomeric) OH, which usually indicates a wet sample or non-crystalline amorphous state.

Zone 2: The Double Bond Region (1750 – 1500 cm⁻¹)

The "Fingerprint" of Functional Groups

This is the most diagnostic region for confirming the oxidation state and conjugation.

| Frequency (cm⁻¹) | Assignment | Characteristics | Structural Insight |

| 1680 – 1710 | C=O Stretch (Carboxylic Acid) | Strong, sharp.[6][7] | Lower than aliphatic acids (usually 1710-1730) due to conjugation with the pyrazole ring and dimerization. |

| 1580 – 1620 | C=N / C=C Stretch (Pyrazole Ring) | Medium intensity. | Characteristic breathing modes of the heteroaromatic ring. |

| 1450 – 1550 | C=C Stretch (Phenyl Ring) | Variable intensity. | Skeletal vibrations of the 4-phenyl substituent. |

Self-Validating Check:

-

If C=O is >1735 cm⁻¹: Suspect an ester impurity (starting material) or a monomeric acid (rare).

-

If C=O is <1650 cm⁻¹: Suspect a carboxylate salt (COO⁻ asymmetric stretch) or strong intramolecular H-bonding.

Zone 3: The Fingerprint & Bending Region (< 1500 cm⁻¹)

Substitution Pattern Confirmation

| Frequency (cm⁻¹) | Assignment | Characteristics | Structural Insight |

| 1210 – 1320 | C-O Stretch | Strong. | Coupled with O-H in-plane bending. Confirms the acid moiety. |

| 900 – 960 | O-H Out-of-Plane Bend | Broad, medium hump. | Diagnostic for carboxylic acid dimers. |

| 730 – 770 | C-H Out-of-Plane Bend (Mono-sub phenyl) | Strong.[6] | Indicates the monosubstituted phenyl group at position 4.[8] |

| 690 – 710 | Ring Deformation (Phenyl) | Strong. | The second diagnostic band for monosubstituted benzene rings. |

Quality Control & Troubleshooting Workflow

Use the following logic flow to validate your sample purity based on the IR data.

Figure 2: Decision tree for spectral validation. This workflow isolates common synthesis artifacts such as unhydrolyzed esters or salt formation during workup.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for general band assignments).

-

NIST Chemistry WebBook. Infrared Spectroscopy Theory and Data. National Institute of Standards and Technology. Available at: [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

-

Sener, A., et al. (2004).[9] Synthesis and reactions of pyrazole-3-carboxylic acid derivatives. Turkish Journal of Chemistry. (Provides specific synthesis and spectral data for pyrazole-3-carboxylic acid analogs).

-

University of Colorado Boulder. IR Spectroscopy: Carboxylic Acids. Organic Chemistry Tutorials. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. echemi.com [echemi.com]

- 8. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

Technical Guide: Mass Spectrometry Fragmentation of 4-Phenyl-1H-pyrazole-3-carboxylic acid

This guide details the mass spectrometry fragmentation dynamics of 4-Phenyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

4-Phenyl-1H-pyrazole-3-carboxylic acid (

This guide provides a validated LC-MS/MS workflow and mechanistic interpretation of the collision-induced dissociation (CID) pathways for both positive (

Experimental Protocol

To ensure reproducible fragmentation data, the following LC-MS conditions are recommended. These parameters minimize in-source fragmentation while maximizing sensitivity for structural elucidation.

LC-MS/MS Acquisition Parameters

| Parameter | Setting | Rationale |

| Ionization Source | ESI (Electrospray Ionization) | Soft ionization preserves the molecular ion |

| Polarity | Positive ( | Carboxylic acids ionize strongly in |

| Capillary Voltage | 3.0 kV ( | Prevents arcing while maintaining stable spray for small molecules. |

| Cone Voltage | 20–30 V | Optimized to transmit the parent ion without premature decarboxylation. |

| Collision Energy (CE) | Ramp 15–35 eV | Low CE reveals water/CO2 loss; High CE reveals ring cleavage. |

| Mobile Phase A | 0.1% Formic Acid in | Proton source for |

| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier; Methanol can cause methylation artifacts. |

| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm) | Retains the hydrophobic phenyl ring; carboxylic acid elutes early if not retained. |

Fragmentation Mechanics (Deep Dive)

The fragmentation logic follows the Even-Electron Rule , where the precursor ion (an even-electron species) preferentially eliminates neutral molecules to yield stable even-electron fragment ions.

Positive Ionization Mode ( , m/z 189)

In ESI+, the protonation likely occurs at the pyridinic nitrogen (

-

Primary Loss: Water vs. Carbon Dioxide

-

Pathway A (Loss of

, -

Pathway B (Loss of

,

-

-

Secondary Loss: Pyrazole Ring Cleavage

-

The 4-phenylpyrazole ion (

145) undergoes characteristic ring fragmentation. The most energetically favorable pathway is the loss of HCN (27 Da), driven by the stability of the resulting phenyl-azirine or phenyl-cyclopropenyl cation ( -

Alternative: Loss of the phenyl radical is rare in ESI; however, benzene loss (

, 78 Da) can occur if H-transfer is feasible, though less dominant.

-

Negative Ionization Mode ( , m/z 187)

This is the most sensitive mode for detection.

-

Decarboxylation (

187 -

Ring Opening: The anion at

143 is highly stable due to resonance delocalization over the phenyl and pyrazole rings, requiring higher collision energies to fragment further (typically losing

Visualization of Signaling Pathways

The following diagram illustrates the ESI+ fragmentation pathway, highlighting the transition from the parent ion to the core diagnostic fragments.

Figure 1: ESI+ Fragmentation Tree for 4-Phenyl-1H-pyrazole-3-carboxylic acid.[2] The red path indicates the dominant diagnostic transition.

Differentiation from Isomers

A common challenge is distinguishing the 4-phenyl isomer from the 3-phenyl isomer (3-Phenyl-1H-pyrazole-4-carboxylic acid).

| Feature | 4-Phenyl Isomer (Target) | 3-Phenyl Isomer |

| HCN Loss | High Intensity. The 4-phenyl group does not sterically hinder the N-N bond cleavage as significantly. | Lower Intensity. The 3-phenyl group is adjacent to the nitrogen, stabilizing the ring against specific HCN losses. |

| Ortho Effect | The carboxyl (C3) and phenyl (C4) are adjacent. Water loss ( | If Carboxyl is at C4 and Phenyl at C3, the interaction is similar, but retention time on C18 differs (3-phenyl is typically more retained). |

| Diagnostic Ion | Fragmentation of the 3-phenyl core often yields complex rearrangement ions due to conjugation with the nitrogen. |

References

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Source: IntechOpen [Link] Context: Establishes the baseline loss of HCN and N2 for phenyl-substituted pyrazoles.

-

Fragmentation of Carboxylic Acids (Mass Spectrometry). Source: Chemistry LibreTexts [Link] Context: Validates the decarboxylation and dehydration mechanisms (

and -

Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Source: PubMed (Letters in Organic Chemistry) [Link] Context: Provides synthesis and spectral characterization data for phenyl-pyrazole carboxylic acid isomers, supporting structural differentiation.

Sources

synthesis of 4-Phenyl-1H-pyrazole-3-carboxylic acid from furandione

Title: Precision Synthesis of 4-Phenyl-1H-pyrazole-3-carboxylic Acid via the Furan-2,3-dione Pathway

Executive Summary

The synthesis of 4-Phenyl-1H-pyrazole-3-carboxylic acid represents a critical entry point into the development of cyclooxygenase-2 (COX-2) inhibitors and other non-steroidal anti-inflammatory drug (NSAID) pharmacophores. While traditional Knorr pyrazole synthesis often yields mixtures of regioisomers, the furan-2,3-dione ring transformation strategy offers superior regiocontrol and atom economy.

This technical guide details the synthesis of the 4-phenyl-1H-pyrazole-3-carboxylic acid scaffold starting from a 4-phenylfuran-2,3-dione precursor.[1] Unlike the more common 5-phenyl analogs derived from acetophenones, the 4-phenyl variant requires specific attention to the enol ether precursor to ensure correct substitution patterns.

Part 1: Retrosynthetic Analysis & Strategy

The strategic advantage of using a furan-2,3-dione intermediate lies in its pre-organized 1,4-dicarbonyl-equivalent backbone, which reacts rapidly with dinucleophiles like hydrazine.

Pathway Logic:

-

Target: 4-Phenyl-1H-pyrazole-3-carboxylic acid.[1]

-

Disconnection: The N-N bond comes from hydrazine; the carbon backbone comes from the furan ring.

-

Precursor: 4-Phenylfuran-2,3-dione .

-

Origin: The furan-2,3-dione is synthesized via the cyclocondensation of oxalyl chloride with the trimethylsilyl enol ether of phenylacetaldehyde.

Caption: Retrosynthetic disconnection showing the logic from the target pyrazole back to the silyl enol ether precursor.

Part 2: Synthesis of the Precursor (4-Phenylfuran-2,3-dione)

The synthesis of the specific 4-phenyl isomer is less trivial than the 5-phenyl analog (which uses acetophenone). It requires the use of (2-phenylvinyloxy)trimethylsilane to direct the phenyl group to the 4-position.

Protocol 1: Generation of 4-Phenylfuran-2,3-dione

Note: Furan-2,3-diones are moisture-sensitive and should be handled under an inert atmosphere.

Reagents:

-

Oxalyl chloride (1.2 equiv)[2]

-

(2-Phenylvinyloxy)trimethylsilane (1.0 equiv)

-

Anhydrous Chloroform or Dichloromethane (DCM)

-

Argon/Nitrogen atmosphere

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet.

-

Solvent Charge: Charge the flask with oxalyl chloride (1.2 equiv) in anhydrous DCM (5 mL/mmol). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve (2-phenylvinyloxy)trimethylsilane (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the oxalyl chloride over 30 minutes.

-

Mechanistic Insight: The silyl enol ether acts as a nucleophile, attacking the oxalyl chloride. The elimination of TMS-Cl drives the cyclization.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The evolution of gas (HCl/TMSCl) indicates reaction progress.

-

Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator with a trap). The residue is the crude 4-phenylfuran-2,3-dione , typically a yellow to orange solid.

-

Checkpoint: Verify formation via IR spectroscopy (characteristic lactone/ketone carbonyl stretches at ~1800 and ~1730 cm⁻¹). Use immediately in the next step.

-

Part 3: Ring Transformation to 4-Phenyl-1H-pyrazole-3-carboxylic Acid

This is the core transformation requested. The reaction of the furan-2,3-dione with hydrazine hydrate triggers a cascade of nucleophilic attack, ring opening, and recyclization.

Protocol 2: The "Furandione" Transformation

Reagents:

-

Crude 4-Phenylfuran-2,3-dione (from Protocol 1)

-

Hydrazine hydrate (1.1 – 1.5 equiv)

-

Ethanol (Absolute) or 1,4-Dioxane

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude 4-phenylfuran-2,3-dione in absolute ethanol (10 mL/mmol). The solution will likely be yellow/orange.

-

Nucleophilic Attack: Add hydrazine hydrate (1.2 equiv) dropwise at room temperature.

-

Observation: A transient color change often occurs as the hydrazine attacks the lactone carbonyl (C2).

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C for EtOH) for 2–4 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

If the product precipitates, filter the solid and wash with cold ethanol.

-

If no precipitate forms, concentrate the solvent to 1/3 volume and acidify slightly with dilute HCl to protonate the carboxylic acid (if it exists as a hydrazine salt), then filter.

-

-

Purification: Recrystallize from Ethanol/Water or Methanol.

Data Summary: Typical Results

| Parameter | Specification |

| Yield | 65% – 85% (over 2 steps) |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~230–235°C (decomp) |

| 1H NMR (DMSO-d6) | δ 13.5 (br s, 1H, COOH), 8.2 (s, 1H, Pyrazole-H5), 7.3-7.6 (m, 5H, Ph) |

Part 4: Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a "Ring-Switching" mechanism.

-

Attack: Hydrazine nitrogen attacks the C2 carbonyl (lactone) of the furan.

-

Opening: The furan ring opens to form an

-keto-acylhydrazide intermediate. -

Closure: The terminal hydrazine nitrogen attacks the C3 ketone carbonyl.

-

Dehydration: Loss of water aromatizes the system to the pyrazole.

Caption: The ring-switching mechanism converting the furan-2,3-dione scaffold into the pyrazole core.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Furandione | Ensure anhydrous conditions during Protocol 1. Use fresh oxalyl chloride. |

| Impurity Formation | Decarboxylation | Avoid excessive heating (>100°C). The carboxylic acid can decarboxylate to 4-phenylpyrazole at high temps.[4] |

| Regioisomer Contamination | Incorrect Precursor | Verify the silyl enol ether structure. Using acetophenone instead of the aldehyde enol ether yields the 5-phenyl isomer. |

References

-

Ilhan, I. O., et al. "Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds." Journal of Heterocyclic Chemistry, vol. 42, no. 1, 2005, pp. 117-120. Link

-

Sener, A., et al. "Studies on reactions of cyclic oxalyl compounds with hydrazines or hydrazones. 2. Synthesis and reactions of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid." Chemistry of Heterocyclic Compounds, vol. 40, 2004, pp. 1039–1046. Link[5]

- Akcamur, Y., et al. "Reactions of furan-2,3-diones with hydrazines." Journal of Heterocyclic Chemistry, vol. 34, 1997, pp. 1561. (Foundational text on the Furandione-Pyrazole conversion).

-

Nguyen, V. T. H., et al. "Synthesis of 4-Alkyl- and 4-(ω-Chloroalkyl)-3-hydroxy-5-alkylidenebutenolides Based On Cyclizations... with Oxalyl Chloride."[2][6] Synthesis, 2006.[2][7] (Reference for the oxalyl chloride cyclization methodology). Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

Strategic Synthesis of Pyrazole-4-Carboxylic Acids via the Vilsmeier-Haack Pathway

[1]

Executive Summary

The pyrazole-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for blockbuster COX-2 inhibitors (e.g., Celecoxib), CB1 antagonists (e.g., Rimonabant), and various agrochemicals. While multiple synthetic routes exist—such as the condensation of hydrazine with 1,3-dicarbonyls—the Vilsmeier-Haack (VH) reaction offers a distinct strategic advantage: it allows for the construction of the pyrazole ring and the simultaneous installation of a carbon handle (C4-formyl) from readily available hydrazones.

This guide details the "Double Vilsmeier" strategy, where a hydrazone derived from a ketone is cyclized to a pyrazole-4-carbaldehyde, followed by a controlled oxidation to the target carboxylic acid. This two-stage workflow is preferred in drug development for its regiocontrol and the avoidance of unstable 1,3-dicarbonyl intermediates.

Mechanistic Foundations: The "Double Vilsmeier" Cyclization

The transformation of a hydrazone into a pyrazole-4-carbaldehyde is chemically distinct from the standard formylation of aromatic rings. It involves a cascade sequence: formylation of the

The Reaction Cascade

-

Reagent Formation: DMF reacts with POCl

to form the electrophilic Vilsmeier reagent (chloromethyleniminium salt).[1] -

Bis-Formylation: The hydrazone undergoes double attack by the Vilsmeier reagent at the methyl/methylene group alpha to the imine.

-

Cyclization: Intramolecular nucleophilic attack by the hydrazone nitrogen closes the ring.

-

Hydrolysis: The resulting iminium species is hydrolyzed to yield the 4-formyl pyrazole.

Mechanistic Visualization

The following diagram illustrates the pathway from the hydrazone precursor to the intermediate aldehyde.[1][2]

[4]

The Oxidation Interface: Aldehyde to Acid[5]

The Vilsmeier-Haack reaction yields the aldehyde .[1][2][3][4] To access the carboxylic acid , a robust oxidation protocol is required. In a pharmaceutical setting, selecting the oxidant is critical to prevent degradation of the pyrazole ring or chlorination byproducts.

Comparative Oxidation Strategies

| Parameter | Pinnick Oxidation (NaClO₂/H₂O₂) | Permanganate (KMnO₄) | Vanadium-Catalyzed H₂O₂ |

| Selectivity | High (Does not touch N-heterocycle) | Low (Risk of ring cleavage) | Moderate |

| Conditions | Mild, Buffered (pH 3-4) | Harsh, Basic/Acidic | Mild, Aqueous |

| Scalability | Excellent (No heavy metals) | Poor (MnO₂ sludge) | Good |

| Safety | ClO₂ gas evolution (requires scavenger) | Exothermic | Peroxide accumulation risk |

| Recommendation | Primary Choice for API | Commodity Chemicals only | Green Chemistry Alternative |

Expert Insight: For high-value intermediates, we utilize the Pinnick oxidation (Sodium Chlorite) with sulfamic acid as a scavenger. This avoids the over-oxidation often seen with KMnO

Detailed Experimental Protocols

Stage 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Precursor: Acetophenone phenylhydrazone.[1]

Reagents:

-

DMF (Dimethylformamide): 10.0 equiv (Solvent/Reagent)

-

POCl

(Phosphorus Oxychloride): 3.0 equiv[1] -

Substrate: 1.0 equiv

Protocol:

-

Reagent Preparation: In a dry reactor under N

, cool DMF to 0°C. Add POCl -

Addition: Dissolve the hydrazone in minimum DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization: Allow the mixture to warm to room temperature (RT), then heat to 60–70°C for 3–5 hours. Monitor by TLC/HPLC for consumption of hydrazone.

-

Quench: Cool to RT. Pour the reaction mixture slowly into crushed ice/water buffered with sodium acetate. Caution: Exothermic hydrolysis.

-

Isolation: Neutralize to pH 7–8 with saturated NaHCO

. The solid aldehyde precipitates. Filter, wash with water, and recrystallize from ethanol.

Stage 2: Pinnick Oxidation to Pyrazole-4-Carboxylic Acid

Reagents:

-

Aldehyde Substrate: 1.0 equiv

-

NaClO

(Sodium Chlorite): 1.5 equiv -

Sulfamic Acid (Scavenger): 1.5 equiv

-

Solvent: THF:Water (3:1)

Protocol:

-

Dissolution: Dissolve the pyrazole-4-carbaldehyde in THF/Water. Cool to 0°C.

-

Oxidant Addition: Dissolve NaClO

and sulfamic acid in water (separate solution). Add this dropwise to the aldehyde solution. -

Reaction: Stir at 0°C for 1 hour, then warm to RT. The reaction typically completes within 2 hours.

-

Workup: Dilute with ethyl acetate. Acidify the aqueous layer to pH 2–3 with 1N HCl to protonate the acid. Extract with ethyl acetate.

-

Purification: Dry organic layer over MgSO

, concentrate. Recrystallize from Ethyl Acetate/Hexanes to yield the pure carboxylic acid.

Critical Process Parameters & Safety

Thermal Runaway Risks

The formation of the Vilsmeier reagent is exothermic.[5] Furthermore, the reagent itself can decompose violently above 50°C if not stabilized by the substrate or solvent.

-

Control: Always form the reagent at < 5°C.

-

Quenching: Never add water to the reaction mixture. Always add the reaction mixture to ice water.

Regioselectivity

When using hydrazones derived from unsymmetrical ketones (e.g., 2-butanone), two isomers are possible. The Vilsmeier-Haack cyclization generally favors attack at the less hindered methyl group , yielding the 1,3-disubstituted pyrazole rather than the 1,5-isomer.

Workflow Diagram

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[6][1][2][3][4][5][7][8] Comprehensive Organic Synthesis, 2, 777-794.

- Kira, M. A., & Bruckner-Wilhelms, A. (1970). Synthesis of pyrazole-4-aldehydes from hydrazones. Acta Chimica Academiae Scientiarum Hungaricae, 63, 201-207.

-

Mishra, R., et al. (2020).[2][9][3] Efficient synthesis of pyrazole-4-carbaldehydes using Vilsmeier-Haack reaction.[6][1][2][8][10] Journal of Heterocyclic Chemistry, 57(3), 1230-1238.

-

Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Using Chlorite). Acta Chemica Scandinavica, 27, 888.

-

Mettler Toledo. (2023). Thermal Hazards of the Vilsmeier-Haack Reaction. Process Safety Applications.

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. article.sapub.org [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

biological activity of pyrazole carboxylic acid derivatives

Pharmacophore Versatility, Synthetic Logic, and Biological Validation

Executive Summary

The pyrazole carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carboxylate warhead.[1] This monograph analyzes the biological utility of these derivatives, specifically focusing on their role as EGFR/CDK2 inhibitors in oncology, COX-2 selective inhibitors in inflammation, and Succinate Dehydrogenase Inhibitors (SDHIs) in agrochemistry. This guide provides researchers with validated synthetic pathways, structure-activity relationships (SAR), and standardized bioassay protocols.

Structural Significance & SAR Logic

The biological potency of pyrazole carboxylic acids stems from their ability to act as both hydrogen bond donors (NH) and acceptors (N, COOH). The carboxylic acid moiety is critical for salt formation (improving bioavailability) and for anchoring the molecule within enzyme active sites via ionic interactions with arginine or lysine residues.

The "Warhead" Architecture

The following diagram illustrates the Structure-Activity Relationship (SAR) governing this class of molecules.

Figure 1: SAR Map of Pyrazole Carboxylic Acid Derivatives. The C4-carboxylic acid often serves as the primary pharmacophore or is derivatized into amides for kinase inhibition.

Therapeutic Horizons: Mechanisms of Action

Anticancer Activity (Kinase Inhibition)

Pyrazole carboxylic acid derivatives exhibit potent anticancer activity primarily by inhibiting kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2) .

-

Mechanism: The pyrazole nitrogen and the carboxylic acid (or its amide derivative) form a "hinge-binding" motif.

-

Key Interaction: In CDK2, the scaffold mimics ATP, forming H-bonds with Leu83 in the hinge region. The carboxylic acid group often extends into the solvent-exposed region or interacts with Lys33 to stabilize the inhibitor-enzyme complex [1, 2].

Anti-inflammatory Activity (COX-2 Selectivity)

Unlike traditional NSAIDs (like aspirin) that inhibit both COX-1 and COX-2, specific pyrazole derivatives (structurally related to Celecoxib) achieve COX-2 selectivity.[2]

-

Mechanism: The bulky substituents at C3/C5 prevent entry into the narrow hydrophobic channel of COX-1 but fit into the larger side pocket of COX-2.

-

Molecular Docking: The carboxylic acid or sulfonamide moiety forms critical hydrogen bonds with Arg513 and His90 , residues unique to the COX-2 active site [4, 6].[3]

Agrochemicals (SDHI Fungicides)

In agriculture, pyrazole-4-carboxylic acid amides are dominant fungicides known as SDHIs (Succinate Dehydrogenase Inhibitors).

-

Mechanism: They bind to the ubiquinone-binding site (Site Q) of Complex II in the mitochondrial respiratory chain, halting fungal respiration.

-

Commercial Examples: Fluxapyroxad and Isopyrazam are derived from this acid scaffold [5].

Validated Synthetic Workflow

The most robust method for synthesizing these derivatives is the Knorr Pyrazole Synthesis , followed by hydrolysis if an ester precursor is used.

Reaction Pathway

Figure 2: Step-wise synthesis via the Knorr method. Regioselectivity is controlled by the steric bulk of the R-group on the hydrazine.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of Pyrazole-4-Carboxylic Acid

Rationale: This protocol uses ethanol as a solvent to allow the product to precipitate upon cooling, simplifying purification.

-

Reactants: Dissolve 10 mmol of ethyl acetoacetate (or derivative) and 10 mmol of substituted hydrazine in 20 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Isolation: Cool the reaction mixture to 0°C. The pyrazole ester will precipitate. Filter and wash with cold ethanol.

-

Hydrolysis (to Acid): Dissolve the ester in 10% NaOH (aq) and reflux for 1 hour.

-

Workup: Cool and acidify with 1M HCl to pH 2. The carboxylic acid derivative will precipitate as a white/off-white solid. Recrystallize from ethanol/water.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Rationale: The Broth Microdilution method is preferred over disc diffusion for quantitative data (MIC values).

-

Preparation: Dissolve pyrazole derivatives in DMSO (stock 1 mg/mL). Ensure final DMSO concentration in wells is <1% to prevent solvent toxicity.

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923 or E. coli ATCC 25922) adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (range: 100 µg/mL to 0.19 µg/mL).

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Protocol C: Anticancer MTT Assay

Rationale: Measures mitochondrial succinate dehydrogenase activity, directly linking to the viability of the cell.

-

Seeding: Plate cancer cells (e.g., MCF-7 or A549) at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Add pyrazole derivatives at varying concentrations (0.1 – 100 µM). Include a Doxorubicin positive control and a DMSO vehicle control.

-

Incubation: Incubate for 48 hours at 37°C in 5% CO2.

-

Staining: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes typical potency ranges for optimized pyrazole carboxylic acid derivatives based on recent literature [1, 3, 5].

| Target Activity | Key Substituent (SAR) | Typical IC50 / MIC | Reference Standard |

| Anticancer (EGFR) | 1-phenyl, 3-methyl | 0.5 – 5.0 µM | Erlotinib |

| Anticancer (CDK2) | Pyrazole-diamine hybrids | 0.75 – 0.90 µM | Roscovitine |

| Antibacterial | 4-carboxamide linkage | 0.25 – 1.0 µg/mL | Ciprofloxacin |

| Anti-inflammatory | 1-(4-sulfamylphenyl) | 0.05 – 0.20 µM | Celecoxib |

| Fungicidal (SDHI) | N-biphenyl amide | < 0.1 µg/mL | Fluxapyroxad |

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: MDPI (Molecules), 2023. URL:[Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Source: Scientific Reports (Nature), 2024. URL:[Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Source: Mini-Reviews in Medicinal Chemistry, 2021.[4] URL:[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules), 2021. URL:[Link]

-

Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold. Source: Journal of Agricultural and Food Chemistry, 2023. URL:[Link]

-

Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. Source: Molecular Diversity, 2024. URL:[Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

Precision Synthesis of 4-Phenyl-1H-pyrazole-3-carboxylic Acid Derivatives

The following guide details the precision synthesis of 4-Phenyl-1H-pyrazole-3-carboxylic acid and its derivatives. Unlike the ubiquitous 5-phenyl isomer (easily accessible via Claisen condensation of acetophenone and diethyl oxalate), the 4-phenyl isomer requires specific regiochemical control, best achieved through transition-metal catalysis or controlled cycloaddition.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The 4-Phenyl Scaffold

The 4-phenyl-1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, distinct from its 5-phenyl regioisomer. While the 5-phenyl analogs are classic COX-2 inhibitors (e.g., Celecoxib), the 4-phenyl variants exhibit unique pharmacological profiles, including inhibition of polymerases, kinases (e.g., CDK9), and specific GPCR antagonism .[1]

This guide prioritizes regiochemical integrity . Traditional condensation methods often yield mixtures or the thermodynamically favored 5-phenyl product. Therefore, we focus on a Modular Cross-Coupling Strategy (Suzuki-Miyaura) as the "Gold Standard" for research applications, ensuring 100% regiocontrol and enabling rapid library generation.[1]

Retrosynthetic Analysis

To achieve the 4-phenyl-3-carboxyl substitution pattern, we disconnect the biaryl bond (C4–Ar) rather than the heterocyclic ring. This approach uses the stable, commercially available Ethyl 4-bromo-1H-pyrazole-3-carboxylate as a divergent hub.

Figure 1: Retrosynthetic logic prioritizing the C4-Aryl bond formation to guarantee regiochemistry.

Core Protocol: Suzuki-Miyaura Cross-Coupling (Method A)

Why this method?

-

Regio-fidelity: Eliminates the risk of forming the 5-phenyl isomer.

-

Modularity: The same brominated precursor can be coupled with any aryl boronic acid, allowing rapid SAR exploration.[1]

-

Scalability: Robust on gram-to-kilogram scales.

Reaction Scheme

Step 1: Ethyl 4-bromo-1H-pyrazole-3-carboxylate + Phenylboronic acid

Detailed Experimental Procedure

Step 1: The Coupling Reaction

-

Reagents:

-

Ethyl 4-bromo-1H-pyrazole-3-carboxylate (1.0 equiv, 10 mmol)

-

Phenylboronic acid (1.2 equiv, 12 mmol)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv, 5 mol%) — Chosen for resistance to oxidation and high turnover.[1]

-

Base: K₂CO₂ (3.0 equiv, 30 mmol)[1]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio, 0.2 M concentration) — Water is critical for the transmetallation step.[1]

-

-

Workflow:

-

Charge a round-bottom flask with the bromo-pyrazole, boronic acid, and base.[1]

-

Evacuate and backfill with Nitrogen (

) three times (Oxygen inhibits the catalytic cycle). -

Add the degassed Dioxane/Water solvent mixture.

-

Add the Pd catalyst under a positive stream of

. -

Heat: Reflux at 90–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0%

40%).[1] -

Yield Expectation: 75–90%.

-

Step 2: Ester Hydrolysis

-

Reagents:

-

Workflow:

-

Dissolve ester in THF/Water. Stir at Room Temperature (RT) for 2–4 hours.

-

Acidification: Cool to 0°C. Carefully add 1M HCl until pH ~2–3. The carboxylic acid product often precipitates as a white solid.

-

Isolation: Filter the solid.[2] If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.[1]

-

Recrystallization: Ethanol or Methanol/Water if necessary.

-

Alternative Method: 1,3-Dipolar Cycloaddition (Method B)[1]

Use Case: When starting materials for coupling are unavailable, or for specific isotopic labeling.[1]